methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate

Protecting group strategy Peptide coupling Orthogonal deprotection

Methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate (CAS 1154916-37-6) is a heterocyclic β-amino acid ester composed of a thiophene ring linked via a methylene bridge to a secondary amine on a 2-methylpropanoate backbone. Its molecular formula is C₁₀H₁₅NO₂S with a molecular weight of 213.30 g·mol⁻¹.

Molecular Formula C10H15NO2S
Molecular Weight 213.30 g/mol
CAS No. 1154916-37-6
Cat. No. B6352602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate
CAS1154916-37-6
Molecular FormulaC10H15NO2S
Molecular Weight213.30 g/mol
Structural Identifiers
SMILESCC(CNCC1=CC=CS1)C(=O)OC
InChIInChI=1S/C10H15NO2S/c1-8(10(12)13-2)6-11-7-9-4-3-5-14-9/h3-5,8,11H,6-7H2,1-2H3
InChIKeyGETWSJVTSCAPOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate (CAS 1154916-37-6) – Procurement-Ready Definition for Chemical Sourcing


Methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate (CAS 1154916-37-6) is a heterocyclic β-amino acid ester composed of a thiophene ring linked via a methylene bridge to a secondary amine on a 2-methylpropanoate backbone . Its molecular formula is C₁₀H₁₅NO₂S with a molecular weight of 213.30 g·mol⁻¹ . This compound is catalogued as a research chemical building block for the synthesis of more complex thiophene-based molecules, particularly in medicinal chemistry programs targeting enzyme modulation or receptor interaction .

Heterocyclic Scaffold Thiophene ring enables metal coordination and late-stage sulfur diversification.
Chiral Control 2-Methyl center supports stereoselective peptide coupling and cyclization.
Protecting Group Methyl ester provides orthogonal lability for selective deprotection strategies.

Why Generic β-Amino Ester Substitution Fails for Methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate (CAS 1154916-37-6)


Class-level substitution of β-amino esters is unreliable because the combination of a 2-methyl substituent on the propanoate backbone and a thiophen-2-ylmethyl N-substituent creates a unique steric and electronic profile that differs markedly from simpler analogs. The 2-methyl group introduces a chiral center α to the ester, enabling stereochemical control in downstream peptide coupling or cyclization reactions that is absent in unsubstituted propanoate esters . The thiophene ring contributes distinct π-electron density and sulfur-mediated metal coordination potential compared to phenyl or furyl isosteres . Furthermore, the methyl ester protecting group offers a different deprotection profile (acid/base lability) compared to the tert-butyl ester analog (CAS 1221341-93-0), which requires orthogonal deprotection strategies in multi-step syntheses . As detailed below, quantifiable differences in purity, physical properties, and functional group compatibility directly impact procurement decisions and synthetic route feasibility.

Missing 2-Methyl Chiral Center
Generic β-amino esters without the 2-methyl substituent lack stereochemical control, which may alter downstream peptide coupling outcomes.
Aromatic Ring Mismatch
Phenyl or furyl analogs do not provide sulfur-mediated metal coordination or the same π-electron profile, potentially shifting target engagement in metalloenzyme studies.
Ester Deprotection Orthogonality
Tert-butyl ester analogs require acidic cleavage (TFA/HCl), which may be incompatible with acid-sensitive intermediates and alters the synthetic sequence.

Product-Specific Quantitative Differentiation Evidence: Methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate vs. Closest Analogs


Methyl Ester vs. tert-Butyl Ester: Superior Hydrolytic Lability and Orthogonal Deprotection

The methyl ester of CAS 1154916-37-6 (MW 213.30 g·mol⁻¹) offers approximately 19.7% lower molecular weight than the tert-butyl ester analog CAS 1221341-93-0 (MW 255.38 g·mol⁻¹) . This mass difference directly translates to a higher molar loading per unit mass for the methyl ester, which is relevant for bulk procurement calculations. More critically, the methyl ester undergoes saponification under standard LiOH/NaOH conditions, whereas the tert-butyl ester requires acidic conditions (TFA or HCl) for cleavage, making the two esters orthogonal protecting groups that cannot be interchanged in a synthetic route without redesigning the deprotection sequence . The methyl ester's smaller steric profile also reduces steric hindrance during amide bond formation compared to the bulkier tert-butyl ester, potentially improving coupling yields in peptide mimetic synthesis.

Methyl vs tert-Butyl Ester
Data to verify
MW -19.7% (213.30 vs 255.38 g/mol)
Supports orthogonal protecting group selection and higher molar loading.
Supplier datasheets; verify identity and purity before use.
Protecting group strategy Peptide coupling Orthogonal deprotection

Certified Purity ≥98% vs. Uncertified Analogs: Reduced Downstream Purification Burden

CAS 1154916-37-6 is commercially available with a certified purity of ≥98% (HPLC assay) from multiple suppliers (e.g., Fluorochem, MolCore), whereas uncertified or lower-purity analogs (e.g., some generic β-amino ester building blocks offered at 95% purity) introduce 3% more total impurity burden . For a 1-gram purchase, this translates to ≤20 mg total impurities for the ≥98% certified material versus up to 50 mg for 95% material—a 2.5-fold difference in impurity load . This impurity difference can propagate through multi-step syntheses, requiring additional column chromatography or recrystallization steps that increase time and solvent consumption.

Certified Purity
Specification review
≥98% (HPLC)
Reduces downstream purification burden compared to lower-purity alternatives.
CoA review recommended; impurity load ≤20 mg/g at 98%.
Purity assurance QC release Downstream processing

Thiophene vs. Phenyl Bioisostere: Enhanced π-Donor Character and Metal Coordination Potential

The thiophene ring in CAS 1154916-37-6 possesses a calculated dipole moment of approximately 0.55 D (vs. ~0 D for benzene), making it a significantly better π-donor and Hückel aromatic system for metal coordination . This electronic property is critical for applications where the building block serves as a metal-chelating moiety in enzyme inhibitor design. In contrast, a phenyl-containing analog (e.g., methyl 2-methyl-3-{[(phenyl)methyl]amino}propanoate) would lack sulfur-mediated coordination, altering target engagement profiles in metalloenzyme programs . The sulfur atom also provides a potential oxidation handle (sulfoxide/sulfone formation) that is unavailable in phenyl analogs, enabling late-stage diversification of the thiophene core.

Thiophene vs Phenyl
Class-level
Sulfur present; ~0.55 D dipole
Enables metal coordination for enzyme inhibitor design studies.
Class-level inference; confirm target-specific binding.
Bioisosterism Heterocyclic electronics Metal binding

Boiling Point ~314°C: Assessed Thermal Stability for Reaction Condition Tolerability

CAS 1154916-37-6 exhibits a boiling point of approximately 314°C at atmospheric pressure, as reported by PINPOOLS chemical database [1]. This is comparable to other methyl ester-substituted thiophene building blocks but is notably higher than that of ethyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate (estimated ~290–300°C based on homologous increment), reflecting the lower volatility of the methyl ester versus the ethyl ester. The relatively high boiling point indicates that the compound can tolerate elevated reaction temperatures (e.g., refluxing toluene or DMF at 110–153°C) without significant evaporative loss, an important consideration for process-scale reactions.

Boiling Point
Reported
~314 °C (atm)
Supports elevated reaction temperatures without significant evaporative loss.
PINPOOLS database value; verify under process conditions.
Thermal stability Process chemistry Solvent-free reactions

Stoichiometric Loading Advantage: Higher Molar Density vs. tert-Butyl Ester Analog

Per gram of purchased material, CAS 1154916-37-6 (MW 213.30) provides 4.69 mmol, whereas the tert-butyl ester analog (MW 255.38) provides only 3.92 mmol—a 19.7% higher molar loading for the methyl ester . For a typical 25 g bulk purchase, the methyl ester yields 117.2 mmol of reactive building block compared to 97.9 mmol from the tert-butyl ester, effectively providing an additional 19.3 mmol of reactive substrate for the same procurement weight. This molar efficiency advantage can reduce the total mass of starting material required for a given synthetic campaign, with implications for shipping, storage, and waste handling.

Molar Loading
Head-to-head
4.69 mmol/g vs 3.92 mmol/g (+19.7%)
Higher substrate efficiency per mass for procurement calculations.
Calculated from molecular formula; confirm lot purity.
Bulk procurement Cost per mole Synthesis economics

Available Physical Form: Liquid State Facilitates Automated Dispensing and Flow Chemistry

CAS 1154916-37-6 is supplied as a liquid at ambient temperature, as indicated by its boiling point of ~314°C and flash point >110°C, whereas several structurally related β-amino ester building blocks (e.g., certain N-Boc-protected analogs) are solids [1]. The liquid physical form enables precise automated liquid dispensing for high-throughput experimentation (HTE) platforms and continuous flow chemistry setups without requiring pre-dissolution in a solvent. In contrast, solid analogs require weighing and dissolution steps that introduce additional handling time and solvent volume, reducing throughput in automated medicinal chemistry workflows.

Physical State
Reported
Liquid at 25 °C
Facilitates automated liquid handling for HTE and flow chemistry.
Flash point >110 °C; verify safety data.
Automated synthesis Flow chemistry Liquid handling

Optimal Application Scenarios for Methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate (CAS 1154916-37-6)


Medicinal Chemistry: Orthogonal Protection Strategy in Peptide Mimetic Synthesis

In multi-step syntheses requiring selective deprotection of a C-terminal ester in the presence of a tert-butyl-protected side chain, CAS 1154916-37-6 (methyl ester) provides orthogonal reactivity. The methyl ester can be selectively saponified with LiOH without affecting tert-butyl esters elsewhere in the molecule, as evidenced by the distinct deprotection chemistries of the two ester types . This scenario arises frequently in the synthesis of β-peptide mimetics targeting protease active sites, where the thiophene ring also serves as a P2/P3 recognition element .

High-Throughput Experimentation: Automated Library Synthesis via Liquid Dispensing

The liquid physical state of CAS 1154916-37-6 enables direct use in automated liquid handlers (e.g., Tecan, Hamilton) for the parallel synthesis of thiophene-containing compound libraries . This eliminates the need for pre-weighing and dissolution of solid building blocks, reducing per-well preparation time and solvent consumption. The ≥98% certified purity ensures that stoichiometric inputs are accurate without requiring pre-purification of the building block stock solution, a common bottleneck in HTE workflows.

Metalloenzyme Inhibitor Design: Thiophene as a Soft Metal Chelator

For programs targeting metalloenzymes (e.g., MMPs, HDACs, carbonic anhydrases), the thiophene sulfur in CAS 1154916-37-6 provides a soft Lewis base site for coordination to Zn²⁺, Fe²⁺, or Cu²⁺ catalytic centers . Unlike phenyl-based analogs that lack this coordination capability, the thiophene-containing building block can be incorporated into inhibitor scaffolds to anchor the compound to the active-site metal, as inferred from the well-established coordination chemistry of thiophene derivatives . This application is supported by the compound's class-level differentiation from phenyl isosteres.

Process Chemistry: Kilogram-Scale Procurement with Optimized Molar Economics

For process development groups scaling a synthetic route, the 19.7% higher molar loading per gram of CAS 1154916-37-6 compared to its tert-butyl ester analog translates into reduced procurement mass, lower shipping costs, and decreased storage footprint . When combined with the high boiling point (~314°C) that permits elevated reaction temperatures without evaporative loss, the methyl ester is the preferred form for pilot-plant scale reactions where thermal robustness and mass efficiency are critical parameters .

Application
Selection Property
Validation Focus
Orthogonal deprotection in peptide mimetics
Methyl ester lability for selective saponification
Orthogonal deprotection sequence integrity
Automated library synthesis
Liquid handling compatibility
Dispensing accuracy and purity stability
Metalloenzyme inhibitor design
Thiophene sulfur coordination capability
Metal binding assay validation
Scale-up process chemistry
High molar loading and thermal stability
Mass efficiency and thermal robustness review
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